molecular formula C16H19BFNO3 B2356716 7-Fluoro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline CAS No. 2248157-24-4

7-Fluoro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Cat. No. B2356716
M. Wt: 303.14
InChI Key: KCDSWAUVPZUTCE-UHFFFAOYSA-N
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Description

“7-Fluoro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline” is a chemical compound with the formula C16H19BFNO3 . It is typically in-stock and has a molecular weight of 303.14 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide, a boric acid derivative, was obtained by a two-step substitution reaction .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like FTIR, 1H and 13C NMR, and MS . The single crystal structure was determined by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) was applied to further calculate the molecular structure and compare it with X-ray values .


Chemical Reactions Analysis

In organic synthesis reactions, boronic acid pinacol ester compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C16H19BFNO3 and a molecular weight of 303.14 . More detailed physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

  • Synthesis and Crystal Structure Analysis

    • Field : Structural Chemistry
    • Application : The compound is an important boric acid derivative. It is obtained by a two-step substitution reaction .
    • Method : The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS. The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses .
    • Results : The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .
  • Synthesis of Heterocycles

    • Field : Molecular Diversity
    • Application : The compound is used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .
    • Method : The synthetic methodology of quinolin-2,4-dione derivatives together with their utility in the synthesis of fused ring systems .
    • Results : The synthesis of these heterocycles leads to compounds displaying unique biological activities .
  • Synthesis of Copolymers

    • Field : Polymer Chemistry
    • Application : The compound is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
    • Method : The exact method of application is not specified in the source .
    • Results : The synthesis leads to novel copolymers with unique optical and electrochemical properties .
  • Suzuki–Miyaura Cross-Coupling Reaction

    • Field : Organic Chemistry
    • Application : The compound is used in Suzuki–Miyaura cross-coupling reaction with aryl halides to form C-C bonds .
    • Method : The compound is used for the synthesis of biphenyl derivatives by selective ortho C-H arylation of ketones using Rh catalyst .
    • Results : The result is the formation of C-C bonds and the synthesis of biphenyl derivatives .
  • Borylation at the Benzylic C-H Bond of Alkylbenzenes

    • Field : Organic Chemistry
    • Application : The compound may be used for borylation at the benzylic C-H bond of alkylbenzenes .
    • Method : This process involves a palladium catalyst to form pinacol benzyl boronate .
    • Results : The result is the formation of pinacol benzyl boronate .
  • Hydroboration of Alkyl or Aryl Alkynes and Alkenes

    • Field : Organic Chemistry
    • Application : The compound may be used for hydroboration of alkyl or aryl alkynes and alkenes .
    • Method : This process involves the presence of transition metal catalysts .
    • Results : The exact results are not specified in the source .
  • Synthesis of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide

    • Field : Structural Chemistry
    • Application : The compound is used in the synthesis of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide, an important boric acid derivative .
    • Method : The compound is synthesized through a two-step substitution reaction. Its structure is confirmed by NMR spectroscopy, MS, and single crystal X-ray diffraction .
    • Results : The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .
  • Synthesis of Novel Copolymers

    • Field : Polymer Chemistry
    • Application : The compound is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
    • Method : The exact method of application is not specified in the source .
    • Results : The synthesis leads to novel copolymers with unique optical and electrochemical properties .

Future Directions

The future directions for this compound could involve further exploration of its potential applications in various fields, such as medicine and chemical synthesis, given the unique properties of boronic acid pinacol ester compounds .

properties

IUPAC Name

7-fluoro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BFNO3/c1-15(2)16(3,4)22-17(21-15)11-6-7-19-13-9-12(18)14(20-5)8-10(11)13/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDSWAUVPZUTCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(C(=CC3=NC=C2)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

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